3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
3-Methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. Its structure includes a phenyl group at position 6, a methyl group at position 3, and a carboxamide side chain substituted with a 4-sulfamoylphenethyl moiety.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14-19(29-21-24-18(13-25(14)21)16-5-3-2-4-6-16)20(26)23-12-11-15-7-9-17(10-8-15)30(22,27)28/h2-10,13H,11-12H2,1H3,(H,23,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYQGMAAQADRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide ()
- Structural Difference: The phenyl group at position 6 is substituted with a nitro (-NO₂) group.
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic Acid ()
- Structural Difference : A fluorine atom replaces the phenyl group at position 6, and the carboxamide is replaced with a carboxylic acid.
- Impact: Fluorine’s electronegativity enhances metabolic stability (via C-F bond strength) and may improve bioavailability.
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylic Acid Hydrochloride ()
- Structural Difference : A methyl group substitutes the phenyl ring at position 6, and the side chain is a carboxylic acid hydrochloride salt.
- The ionic hydrochloride salt increases aqueous solubility compared to the neutral sulfamoylphenethyl group in the target compound .
Modifications in the Carboxamide Side Chain
N-(4-Acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide ()
- Structural Difference : The side chain is substituted with a 4-acetamidophenyl group instead of 4-sulfamoylphenethyl.
- Impact : The acetamido (-NHCOCH₃) group is less polar than sulfamoyl, reducing solubility and hydrogen-bonding capacity. This may decrease target affinity in polar environments but improve lipid bilayer penetration .
N-[2-(4-Chlorophenyl)ethyl]-5,6-dihydro-3-methylimidazo[2,1-b]thiazole-2-carboxamide ()
- Structural Difference : The sulfamoyl group is replaced with a chlorophenyl-ethyl moiety, and the imidazo[2,1-b]thiazole core is partially saturated (5,6-dihydro).
- Saturation of the core may reduce aromatic π-stacking interactions, impacting activity in enzyme inhibition .
Functional Group Additions and Core Modifications
Iridium(III) Complexes with Naphthyl-Substituted Imidazo[2,1-b]thiazoles ()
- Structural Difference : The phenyl group is replaced with naphthyl, and the compound is coordinated to iridium for luminescent applications.
- Impact : Naphthyl groups extend conjugation, shifting emission wavelengths (562–619 nm) and enabling applications in organic LEDs. This highlights the versatility of imidazo[2,1-b]thiazoles beyond medicinal chemistry .
3-(Trifluoromethyl)-Substituted Derivatives ()
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the methyl group at position 3.
- Impact : The strong electron-withdrawing effect of -CF₃ lowers the triplet energy level, blue-shifting emission in Ir(III) complexes. This demonstrates how substituents can fine-tune electronic properties for material science applications .
Pharmacological and Physicochemical Properties
Key Trends :
- Polar groups (e.g., sulfamoyl, carboxylic acid) improve solubility but reduce logP.
- Halogenated or methylated analogs exhibit higher logP, favoring membrane permeability.
Biological Activity
The compound 3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound belongs to the class of imidazo-thiazole derivatives, characterized by a unique structure that may contribute to its biological efficacy. The molecular formula is , which indicates the presence of various functional groups that may interact with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including the compound . For instance, a study focusing on thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound exhibited a minimum inhibitory concentration (MIC) indicating its effectiveness against these resistant strains .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-Methyl-6-phenyl... | MRSA | 8 |
| 3-Methyl-6-phenyl... | Vancomycin-resistant E. faecium | 16 |
| Other Thiazole Derivatives | Various Gram-negative bacteria | 4-32 |
Anticancer Activity
The anticancer properties of imidazo-thiazole derivatives have been explored in several studies. In vitro assays demonstrated that the compound significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells, suggesting a selective cytotoxic effect. The results indicated that at a concentration of 100 µM, the compound reduced cell viability by approximately 39.8% compared to untreated controls .
Case Study: Caco-2 Cell Line
In a comparative study, various thiazole derivatives were tested against both A549 (lung cancer) and Caco-2 cells. The compound's structure influenced its activity; modifications such as the introduction of methyl groups enhanced its anticancer effects against Caco-2 cells but showed less efficacy against A549 cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|---|
| 3-Methyl-6-phenyl... | Caco-2 | 39.8 | 100 |
| Other Thiazole Derivatives | A549 | <10 | 100 |
| Other Thiazole Derivatives | Caco-2 | Up to 56.9 | 100 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazo-thiazole core interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
